2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
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Overview
Description
2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a complex organic compound with a molecular formula of C14H13N2O2PS.
Preparation Methods
The synthesis of 2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin and in situ generated phenacyl pyridinium bromide over SiO2 nanoparticles as a non-metal oxide catalyst . This method is environmentally favorable as it does not require organic solvents and is rapid, yielding high amounts of the desired product with minimal catalyst loading .
Chemical Reactions Analysis
2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be initiated by the abstraction of a proton and an electron from the free hydroxyl group.
Reduction: The compound can be reduced under specific conditions, although detailed mechanisms are less documented.
Substitution: Electrophilic and nucleophilic substitutions are common, especially at the C-5 and C-2 positions, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is related to the presence of hydroxyl groups, which can donate electrons to neutralize free radicals . The compound’s anti-inflammatory and antimicrobial effects are likely due to its ability to interfere with specific cellular processes and enzymes .
Comparison with Similar Compounds
2-Phenyl-3-methylamino-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide can be compared with other similar compounds such as:
- 3-(Methylamino)-2-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one .
- 2-Phenyl-3-methyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one .
These compounds share similar structural features but differ in their specific functional groups and chemical properties, which can influence their reactivity and applications.
Properties
CAS No. |
198767-49-6 |
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Molecular Formula |
C14H13N2O2PS |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
3-(methylamino)-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C14H13N2O2PS/c1-15-16-14(17)12-9-5-6-10-13(12)18-19(16,20)11-7-3-2-4-8-11/h2-10,15H,1H3 |
InChI Key |
UOUMPLBPZAPRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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